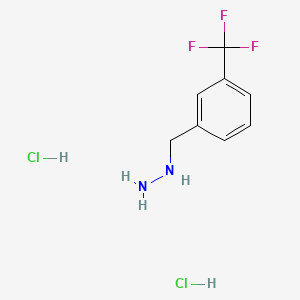
(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride typically involves the reaction of (3-(Trifluoromethyl)benzyl)hydrazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and the reaction is carried out at room temperature . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like bromine, reducing agents like hydrogen gas, and nucleophiles such as alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity . The pathways involved in its mechanism of action include enzyme inhibition and protein modification, which can affect various biochemical processes .
Comparison with Similar Compounds
(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride can be compared with other similar compounds such as:
(3-(Trifluoromethyl)phenyl)methylhydrazine: This compound has a similar structure but lacks the dihydrochloride salt form.
(3-(Trifluoromethyl)benzyl)amine: This compound has an amine group instead of a hydrazine group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it useful in diverse scientific research applications .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYOOXHNAWDOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
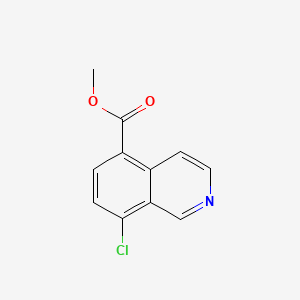
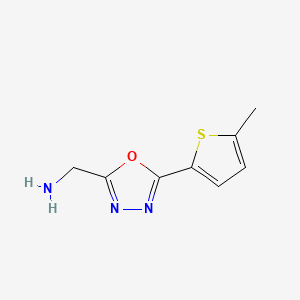
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)
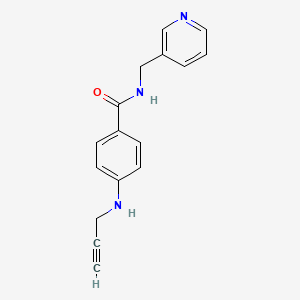

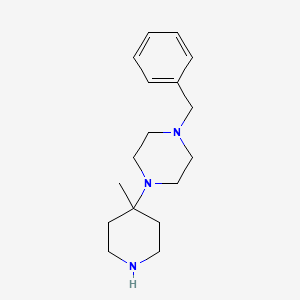
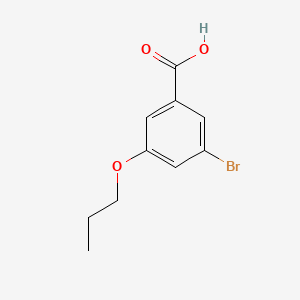
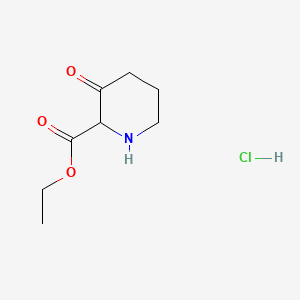
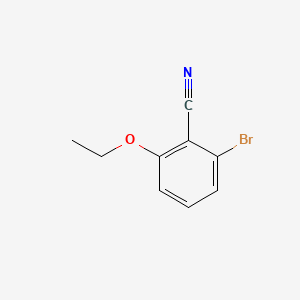
![Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B567608.png)
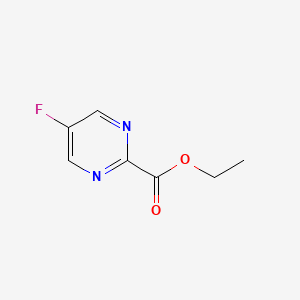
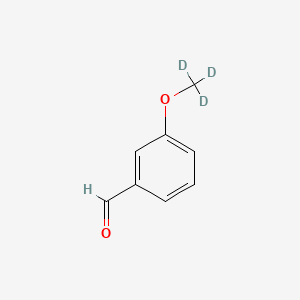
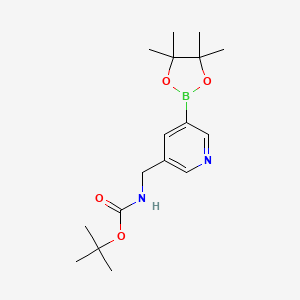
![4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B567614.png)
